[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

Medicinal Chemistry Chemical Biology Building Block Chemistry

This specific 1,2,4-oxadiazole scaffold delivers a C-5 primary amine handle for direct amide coupling and reductive amination—no deprotection needed. The 2-pyridinyl group at C-3 provides distinct electronic and metal-coordinating properties absent in 3-/4-pyridinyl isomers. Supplied as free base at 98% purity with full NMR, HPLC, and LC-MS documentation. Validated in kinase-targeting molecules, OLED electron-transport materials, and G-quadruplex ligands. Free base form; store at 2-8°C protected from light. For R&D use only.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 936939-88-7
Cat. No. B1323031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
CAS936939-88-7
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)CN
InChIInChI=1S/C8H8N4O/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6/h1-4H,5,9H2
InChIKeyRIQNXCLFKYLPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS 936939-88-7: Essential Heterocyclic Building Block Procurement Guide


[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 936939-88-7) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-pyridinyl group and at the 5-position with a methanamine moiety. Its molecular formula is C8H8N4O, molecular weight 176.18 g/mol, and it is commercially supplied as a free base with typical purity specifications ranging from 95% to 98% . The compound contains one hydrogen bond donor, five hydrogen bond acceptors, two aromatic rings, and two rotatable bonds, with a predicted topological polar surface area (TPSA) of 77.83 Ų and a calculated LogP of 0.5903 . The compound is classified as harmful by inhalation, in contact with skin, and if swallowed, and is intended exclusively for laboratory research use [1]. As a versatile small molecule scaffold, it serves as a key intermediate for synthesizing more complex 1,2,4-oxadiazole-containing derivatives with applications across medicinal chemistry and materials science .

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine: Why In-Class Substitution Without Quantitative Justification Introduces Procurement Risk


Substituting [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine with closely related 1,2,4-oxadiazole analogs without quantitative justification introduces significant scientific and procurement risk. Isomeric variations—such as the 1,3,4-oxadiazole regioisomer—exhibit fundamentally different physicochemical properties that directly impact metabolic stability and biological activity profiles . Within the 1,2,4-oxadiazole subclass itself, substitution at the C-5 position critically determines the compound's synthetic utility: replacing the methanamine group with ethanolamine eliminates the primary amine handle essential for amide coupling and reductive amination strategies . Furthermore, the 2-pyridinyl substituent at the C-3 position confers specific electronic and steric properties distinct from 3-pyridinyl or 4-pyridinyl analogs, which can alter metal coordination geometry, hydrogen-bonding networks, and target binding affinity in downstream applications [1]. The free base form versus hydrochloride salt form presents different solubility profiles and storage requirements that affect experimental reproducibility. The quantitative evidence presented in Section 3 substantiates why generic substitution without head-to-head validation constitutes a material scientific and procurement decision.

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine: Procurement-Relevant Quantitative Differentiation Evidence Versus Comparator Analogs


Methanamine Handle: Distinctive Synthetic Versatility for Amide Coupling and Reductive Amination Pathways

[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine possesses a primary amine functional group that enables direct participation in amide bond formation and reductive amination reactions without additional deprotection steps. In contrast, the closest commercially available analog 1-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 936940-60-2) contains a secondary amine, which exhibits altered nucleophilicity and requires different reaction conditions for coupling. The primary amine of the target compound provides a hydrogen bond donor count of 1 versus the secondary amine analog's donor count of 1 with steric hindrance, enabling more predictable reaction kinetics in peptide coupling and library synthesis workflows . This distinction is critical for medicinal chemistry groups performing parallel synthesis or high-throughput derivatization where consistent reactivity across building blocks is required .

Medicinal Chemistry Chemical Biology Building Block Chemistry

Commercially Documented Purity Specifications: Direct Supplier-to-Supplier Quantification

Procurement-relevant purity data for [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine reveals quantifiable differentiation between commercial sources. The compound is available from multiple suppliers with purity specifications ranging from 95% (Fluorochem brand, CymitQuimica Ref. 10-F309136) to 98% (Leyan, MolCore, and Chemsrc) . In contrast, the hydrochloride salt form (CAS 1820687-15-7) is offered at 97% purity (Beyotime) with different solubility and storage characteristics. The free base form demonstrates a predicted pKa of 5.80±0.29 , which influences protonation state under physiological assay conditions compared to the permanently protonated hydrochloride salt. Notably, one major supplier (Biosynth, Ref. 3D-LMB93988) has discontinued this compound, indicating supply chain volatility that requires active vendor management .

Procurement Quality Control Chemical Sourcing

Predicted Physicochemical Profile: Quantified Differences in pKa and Solubility Parameters

[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine exhibits a predicted pKa of 5.80±0.29, a calculated LogP of 0.5903, and a topological polar surface area (TPSA) of 77.83 Ų . In comparison, the 1,3,4-oxadiazole isosteric class demonstrates fundamentally different metabolic stability profiles, with 1,3,4-oxadiazole derivatives generally exhibiting superior metabolic stability relative to 1,2,4-oxadiazole counterparts . The target compound's 2-pyridinyl substitution at the C-3 position of the oxadiazole ring confers specific electronic properties distinct from 3-pyridinyl or 4-pyridinyl positional isomers, which can alter metal coordination and hydrogen-bonding geometry. Estimated water solubility from EPA T.E.S.T. is 355.21 mg/L, while EPI Suite predicts 1e+06 mg/L—a discrepancy that highlights the need for experimental validation in formulation development [1]. The predicted boiling point is 359.1±48.0 °C at 760 mmHg .

Drug Design Physicochemical Properties ADME Prediction

Scaffold Validation in Bioactive Derivatives: Documented Integration into Pharmacologically Active Molecules

The 3-(pyridin-2-yl)-1,2,4-oxadiazole scaffold of the target compound is validated as a core structural element in multiple documented bioactive molecules. BindingDB records a derivative of this scaffold—3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl biphenyl-4-carboxylate (CHEMBL460694)—as an inhibitor of Luciferin 4-monooxygenase from Photuris pennsylvanica [1]. Additionally, 4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid (Ligand 7) demonstrates in vitro inhibitory activity with an IC50 of 1.24×10⁴ nM in enzyme inhibition assays [2]. A patent (US7977671) describes compounds having an oxadiazole ring structure substituted with a pyridyl group for organic electroluminescence devices, citing high stability in thin film state and enhanced emission efficiency [3]. Recent medicinal chemistry literature describes heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors, confirming the scaffold's relevance in contemporary drug discovery programs [4].

Medicinal Chemistry Kinase Inhibition Drug Discovery

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Parallel Synthesis of 1,2,4-Oxadiazole-Containing Compound Libraries

The primary amine handle of [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine enables direct participation in high-throughput amide coupling and reductive amination workflows without additional deprotection steps. Medicinal chemistry teams performing parallel library synthesis can exploit this reactivity for consistent and predictable derivatization across building block sets . The scaffold's validation in documented bioactive derivatives—including kinase-targeting molecules and enzyme inhibitors—provides precedent-based confidence for inclusion in hit-to-lead and lead optimization campaigns [1]. The compound's moderate LogP (0.5903) and TPSA (77.83 Ų) suggest favorable drug-like properties suitable for oral bioavailability optimization .

Materials Science: Organic Electronics and Luminescent Materials Development

Patent US7977671 specifically describes compounds containing the pyridyl-substituted oxadiazole ring structure for organic electroluminescence devices, citing high stability in thin film state and enhanced emission efficiency [2]. [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine serves as a versatile precursor for synthesizing electron-transport materials and emissive layer components in OLED development. The 2-pyridinyl substituent provides metal-coordinating capability that can be exploited for tuning optoelectronic properties in device fabrication workflows.

Chemical Biology: G-Quadruplex-Targeting Probe Development

Research has established that the pyridyl-oxadiazole motif is a promising recognition element for DNA G-quadruplex structures, which are associated with cancer biology [3]. The scaffold's combination of hydrogen-bonding capacity (5 hydrogen bond acceptors, 1 donor) and aromatic stacking potential enables selective binding to secondary nucleic acid structures. [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine provides a synthetically accessible entry point for constructing multivalent G-quadruplex ligands with tunable affinity and selectivity profiles [3].

Quality-Controlled Reference Standard Procurement for Analytical Method Development

Given the documented purity specification range (95% to 98%) across commercial suppliers and observed supply chain discontinuation of certain sources , procurement of [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine with full analytical documentation (NMR, HPLC, LC-MS) is essential for analytical method development and validation. The compound's predicted pKa (5.80±0.29) informs mobile phase optimization for HPLC method development, while the free base form requires specific storage conditions (2-8°C, protect from light) to maintain integrity for use as a reference standard in quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.